

Application Notes and Protocols for In Vitro Studies Using Imeglimin Hydrochloride

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Compound of Interest					
Compound Name:	Imeglimin hydrochloride				
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Imeglimin hydrochloride** is the first in a new class of oral antidiabetic agents known as the "glimins".[1] Its mechanism of action is unique, targeting mitochondrial bioenergetics to improve glucose homeostasis.[2][3] These application notes provide detailed protocols for in vitro studies to investigate the multifaceted effects of Imeglimin on various cell types relevant to diabetes and its complications.

Mechanism of Action Overview

Imeglimin exhibits a dual mechanism of action:

- Enhancement of Glucose-Stimulated Insulin Secretion (GSIS) and β-cell preservation:
 Imeglimin amplifies insulin secretion from pancreatic β-cells in a glucose-dependent manner.
 [2] It has also been shown to protect β-cells from apoptosis induced by cytotoxic insults like high glucose and inflammatory cytokines.
- Improved Insulin Sensitivity: Imeglimin enhances insulin action in peripheral tissues such as the liver and skeletal muscle.[2] This includes the suppression of hepatic glucose production and an increase in muscle glucose uptake.[4][5]

At the cellular level, Imeglimin's effects are primarily attributed to its ability to modulate mitochondrial function. It has been shown to rebalance the activity of the mitochondrial respiratory chain, specifically by partially inhibiting Complex I and restoring deficient Complex

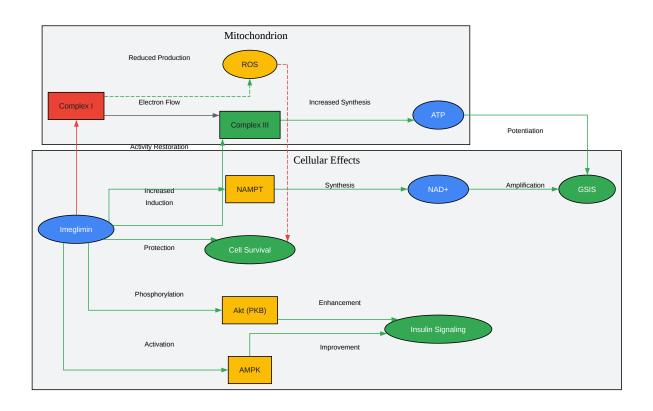


III activity.[6] This action leads to a reduction in reactive oxygen species (ROS) production and prevents the opening of the mitochondrial permeability transition pore, thereby protecting against cell death.[6][7] In pancreatic islets, Imeglimin increases the cellular pool of nicotinamide adenine dinucleotide (NAD+) and enhances ATP generation, contributing to amplified GSIS.[2][8]

Key Signaling Pathways Affected by Imeglimin

Imeglimin influences several key signaling pathways involved in metabolism and cell survival.





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Imeglimin's molecular mechanism of action.

Data Presentation: In Vitro Efficacy of Imeglimin

The following tables summarize quantitative data from various in vitro studies on Imeglimin.

Table 1: Effects of Imeglimin on Pancreatic β-cell Function



Cell Type	Imeglimin Concentration	Incubation Time	Key Findings	Reference
Isolated rat islets	100 μΜ	30 minutes	Significantly amplified glucose-stimulated insulin secretion.	[9]
INS-1 cells	0.1 mmol/l	Not Specified	Reduced cell death under hyperglycemic conditions (30 mmol/l glucose).	[10]
Human iPSC- derived β-like cells	1 mM	2 weeks	Enhanced expression of β- cell lineage markers.	[11]
Isolated GK rat islets	100 μΜ	20 minutes	Increased NAD+ levels and ATP content.	[8][12]

Table 2: Effects of Imeglimin on Hepatocytes and Muscle Cells



Cell Type	Imeglimin Concentration	Incubation Time	Key Findings	Reference
HepG2 cells	1, 3, 10 mmol/l	3 hours	Reduced oxygen consumption rate coupled to ATP production; Activated AMPK.	[13][14]
Mouse primary hepatocytes	1, 3, 10 mmol/l	3 hours	Reduced oxygen consumption rate coupled to ATP production; Activated AMPK.	[13][14]
Cultured skeletal muscle cells (H- 2Kb)	Not Specified	Not Specified	Mediated an insulin-like effect on glucose uptake.	[2]
H9c2 cardiomyoblasts	2 mM	24 hours	Suppressed high-glucose- induced enhancement of mitochondrial and glycolytic activities.	[15]

Table 3: Effects of Imeglimin on Endothelial and Schwann Cells



Cell Type	Imeglimin Concentration	Incubation Time	Key Findings	Reference
Human Microvascular Endothelial Cells (HMEC-1)	Not Specified	Not Specified	Reduced mitochondrial free radicals.	[3]
IMS32 mouse Schwann cells	100 μΜ	24 hours	Mitigated cell death, reduced oxidative stress, and restored mitochondrial membrane potential under high and low glucose conditions.	[16][17]
BV2 microglial cells	500 μΜ	24 hours	Reduced intracellular ROS levels and prevented mitochondrial dysfunction under high glucose.	[18]

Experimental Protocols General Preparation of Imeglimin Hydrochloride Stock Solution

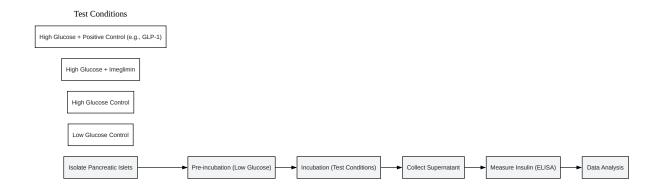
- Reconstitution: Dissolve **Imeglimin hydrochloride** powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a concentrated stock solution (e.g., 100 mM).
- Sterilization: Filter-sterilize the stock solution through a 0.22 μm syringe filter into a sterile, light-protected tube.



- Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For short-term use, a working solution can be stored at 4°C for up to one week. Protect from light.
- Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium.

Protocol for Assessing Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets

This protocol is adapted from studies on isolated rodent islets.[9]



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Workflow for GSIS assay.

Materials:

• Isolated pancreatic islets (e.g., from rat or mouse)



- Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (2.8 mM) and high glucose (16.7 mM)
- Imeglimin hydrochloride
- Positive control (e.g., GLP-1)
- 96-well plates
- Insulin ELISA kit

Procedure:

- Islet Isolation: Isolate pancreatic islets using a standard collagenase digestion method.
- Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Pre-incubation: Hand-pick islets of similar size and place them in a 96-well plate (5-10 islets per well). Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 1-2 hours at 37°C.
- Incubation: Carefully remove the pre-incubation buffer and add fresh KRB buffer with the following conditions:
 - Low glucose (2.8 mM)
 - High glucose (16.7 mM)
 - High glucose (16.7 mM) + Imeglimin (e.g., 100 μM)
 - High glucose (16.7 mM) + Positive control (e.g., 100 nM GLP-1)
- Incubate the plate for 30-60 minutes at 37°C.
- Supernatant Collection: After incubation, carefully collect the supernatant from each well.
- Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.



 Data Analysis: Normalize the insulin secretion to the number of islets per well or total protein content. Compare the insulin secretion in the Imeglimin-treated group to the high glucose control.

Protocol for Measuring Mitochondrial Respiration using Extracellular Flux Analysis

This protocol is based on studies using HepG2 cells and primary hepatocytes.[13][14]

Materials:

- Seahorse XF Cell Culture Microplates
- Seahorse XF Analyzer
- Cell line of interest (e.g., HepG2, primary hepatocytes)
- Imeglimin hydrochloride
- Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

- Cell Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate at an optimal density and allow them to adhere overnight.
- Imeglimin Treatment: The next day, replace the medium with fresh medium containing vehicle control or different concentrations of Imeglimin (e.g., 1, 3, 10 mM). Incubate for the desired time (e.g., 3 hours).
- Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.
- Mitochondrial Stress Test: Load the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).

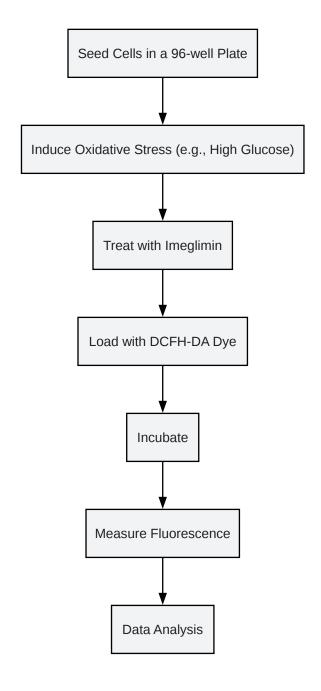


- Extracellular Flux Analysis: Place the cell culture microplate in the Seahorse XF Analyzer and perform the mitochondrial stress test assay.
- Data Analysis: The Seahorse software will calculate the Oxygen Consumption Rate (OCR).
 From the OCR measurements, key parameters of mitochondrial function can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare these parameters between control and Imeglimin-treated cells.

Protocol for Assessing Reactive Oxygen Species (ROS) Production

This protocol is a general method applicable to various cell types.[15][18]





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Workflow for ROS production assay.

Materials:

- Cell line of interest
- 96-well black, clear-bottom plates
- Imeglimin hydrochloride



- Inducer of oxidative stress (e.g., high glucose, H2O2)
- 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
- Treatment: Pre-treat the cells with different concentrations of Imeglimin for a specified time (e.g., 30 minutes).
- Induction of Oxidative Stress: Add the inducer of oxidative stress (e.g., high glucose medium) and co-incubate with Imeglimin for the desired duration (e.g., 24 hours).
- Dye Loading: Wash the cells with warm PBS and then incubate them with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
- Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells under a fluorescence microscope.
- Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration. Compare the ROS levels in Imeglimin-treated cells to the control group under oxidative stress.

Conclusion

Imeglimin hydrochloride presents a novel therapeutic approach for type 2 diabetes by targeting mitochondrial dysfunction. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro effects of Imeglimin on key cellular processes involved in glucose metabolism and the pathogenesis of diabetic complications. These studies will contribute to a deeper understanding of Imeglimin's mechanism of action and its potential therapeutic applications.



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